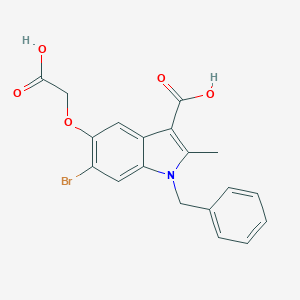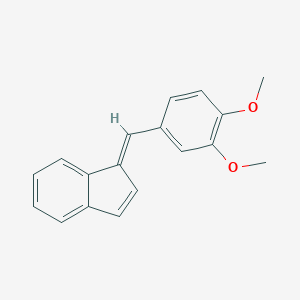
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It also inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, it can cause oxidative damage to cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One direction is to study its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Another direction is to develop new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound with promising applications in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity and diverse biological activities make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation and developing new anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 6-bromo-1H-indole-3-carboxylic acid with benzyl bromide and methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C19H16BrNO5 |
|---|---|
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO5/c1-11-18(19(24)25)13-7-16(26-10-17(22)23)14(20)8-15(13)21(11)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
ZFHSAGUVBZLPGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
